

A Technical Guide to the Spectral Analysis of 1-Tetradecanol

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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B10858320

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This technical guide provides an in-depth analysis of **1-Tetradecanol** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data for **1-Tetradecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1-Tetradecanol** is characterized by distinct signals corresponding to the terminal methyl group, the long methylene chain, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH
~1.57	Quintet	2H	-CH ₂ -CH ₂ -OH
~1.26	Broad Singlet	22H	-(CH ₂) ₁₁ -
~0.88	Triplet	3H	-CH ₃

Data sourced from publicly available spectral databases. Solvent: CDCl₃.[\[1\]](#)[\[2\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of **1-Tetradecanol**. Due to the symmetry of the long alkyl chain, many of the central methylene carbons have very similar chemical shifts.

Chemical Shift (δ) ppm	Assignment
~63.1	-CH ₂ -OH
~32.8	-CH ₂ -CH ₂ -OH
~31.9	-(CH ₂) _n -
~29.7	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.4	-(CH ₂) _n -
~25.7	-CH ₂ -CH ₂ -CH ₂ -OH
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Data sourced from publicly available spectral databases. Solvent: CDCl₃.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Tetradecanol** is dominated by absorptions characteristic of its alcohol functional group and long hydrocarbon chain.

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3330	O-H stretch (hydrogen-bonded)	Strong, Broad
~2920	C-H stretch (asymmetric, CH ₂)	Strong
~2850	C-H stretch (symmetric, CH ₂)	Strong
~1465	C-H bend (scissoring)	Medium
~1060	C-O stretch	Strong

Data sourced from the NIST Chemistry WebBook and other spectral databases.[3][4]

Mass Spectrometry (MS)

The mass spectrum of **1-Tetradecanol**, typically acquired via electron ionization (EI), shows the molecular ion and characteristic fragmentation patterns for a long-chain primary alcohol. The molecular weight of **1-Tetradecanol** is 214.39 g/mol .[5][6]

m/z	Proposed Fragment	Notes
214	[C ₁₄ H ₃₀ O] ⁺	Molecular Ion (M ⁺), may be weak or absent
196	[M - H ₂ O] ⁺	Loss of water (dehydration)
31	[CH ₂ OH] ⁺	Alpha-cleavage, often a prominent peak for primary alcohols
45, 59, 73...	[C _n H _{2n+1} O] ⁺	Series of fragments from cleavage along the alkyl chain

Fragmentation patterns are based on typical behavior for long-chain alcohols.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-Tetradecanol** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[9]
- **Instrument Parameters (^1H NMR):**
 - Spectrometer Frequency: 300-600 MHz.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on concentration.
- **Instrument Parameters (^{13}C NMR):**
 - Spectrometer Frequency: 75-150 MHz.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.

- Number of Scans: 128-1024 or more, due to the low natural abundance of ^{13}C .[\[10\]](#)
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals for ^1H NMR.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **1-Tetradecanol** directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **1-Tetradecanol** with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty instrument (or with the clean ATR crystal).
 - Place the sample in the instrument's sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 - The final spectrum is reported in terms of transmittance or absorbance.

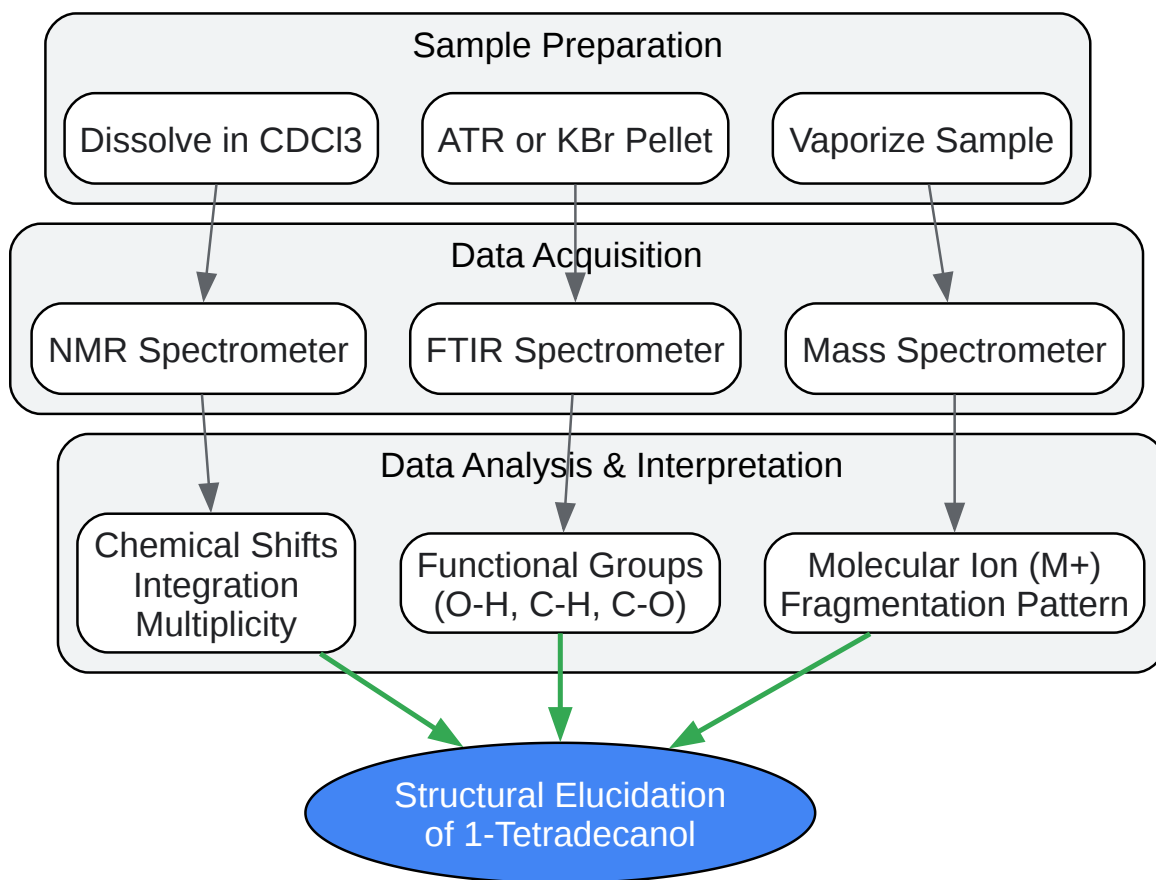
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of **1-Tetradecanol** into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) system for GC-MS analysis. The sample is vaporized in the ion source.

- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).^[11]
- Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

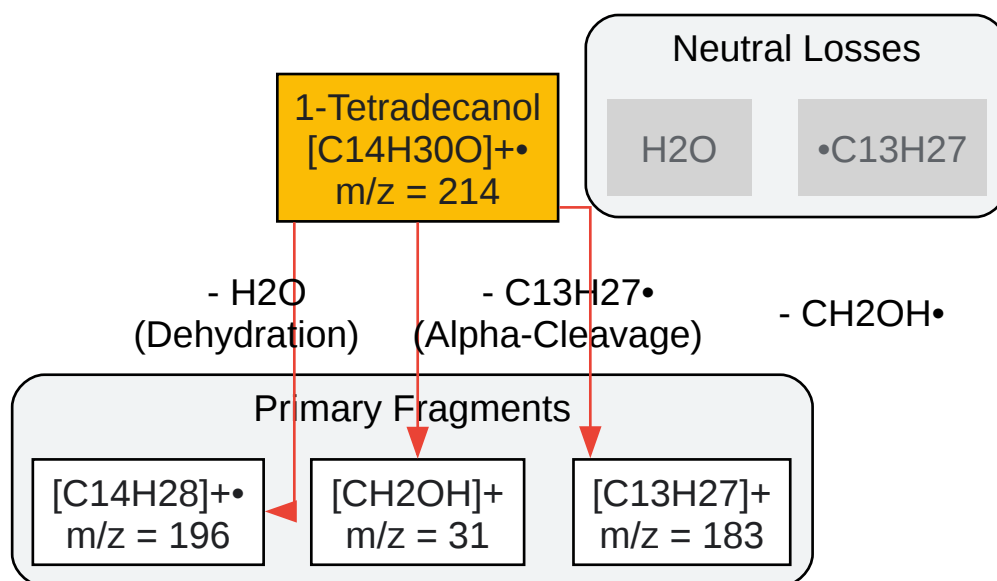
Visualizations of Spectral Analysis Workflows and Principles

The following diagrams, created using the DOT language, illustrate key concepts in the spectral analysis of **1-Tetradecanol**.



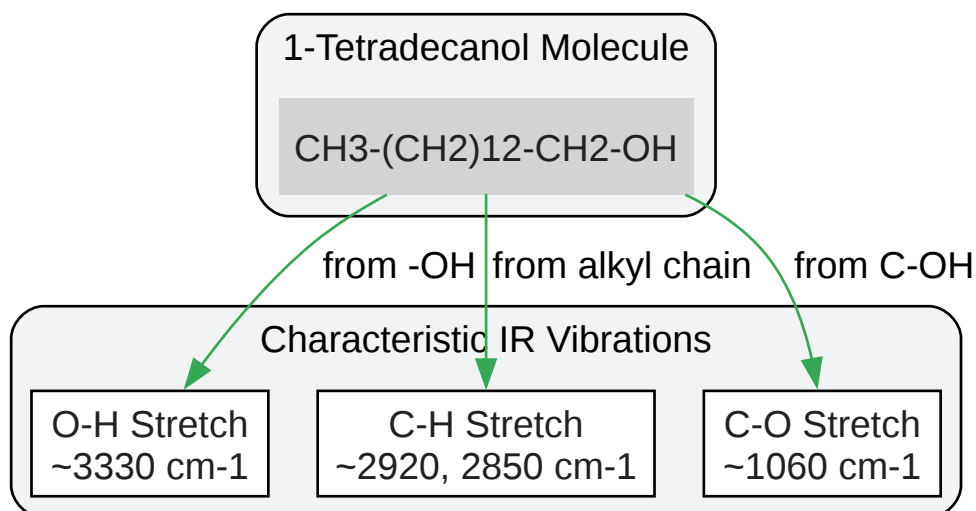
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Caption: General workflow for the spectral analysis of **1-Tetradecanol**.



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Caption: Key fragmentation pathways of **1-Tetradecanol** in Mass Spectrometry.



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Caption: Relationship between functional groups and key IR absorptions.

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